2-(4-fluorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
This compound is part of a class of chemicals that have been synthesized and characterized for various properties and potential applications. Its structure involves complex chemical groups, including fluorophenyl and isoindoline units, which are of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions. For instance, a study on a similar compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, describes its synthesis through a refluxing process of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques like NMR, IR, Mass spectral studies, and X-ray diffraction. For example, a study on Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate utilized single-crystal X-ray diffraction for structure determination (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Compounds with similar structures have shown a range of chemical behaviors, including the ability to participate in biological activities. For instance, the 4-fluoro-phenyl group in a compound was noted for its role in anti-TB and anti-microbial activities (Mamatha et al., 2019).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal systems, can be determined using methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as shown in studies of similar compounds (Sapnakumari et al., 2014).
Scientific Research Applications
Cancer Research : A derivative of this compound has shown potential in cancer research. Riadi et al. (2021) synthesized a new derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, which exhibited potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. It also displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
Antibacterial and Antioxidant Activity : A similar compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was studied by Mamatha et al. (2019) for its antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies. It showed significant anti-TB activity and superior anti-microbial activity (Mamatha et al., 2019).
Fluorescent Molecular Probes : Diwu et al. (1997) investigated 2,5-Diphenyloxazoles, similar in structure, as new fluorescent solvatochromic dyes. These compounds, with a "push-pull" electron transfer system, showed strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
PET Radiotracer Synthesis : A related compound, 2-(2-(3-(4-(2-[18F]Fluoroethoxy)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione, was studied by Mori et al. (2017) for its application in PET radiotracer imaging of phosphodiesterase 10A in the human brain. This compound was synthesized using [18F]fluorination and [18F]fluoroethylation (Mori et al., 2017).
Synthesis of Novel Anticancer Agents : Fang et al. (2016) focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications. These compounds showed potent inhibitory activities against various cancer cell lines, with some exhibiting higher potency than the standard drug 5-fluorouracil (Fang et al., 2016).
Photophysics and Solid-State Fluorescence : Ün et al. (2017) synthesized new fluorophore molecules based on the combination of naphthalimide and phosphazene groups. These compounds exhibited excimer emission in the visible region in both solution and solid-state, suggesting their use in photophysics and solid-state fluorescence studies (Ün et al., 2017).
properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(2-ethylphenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO5/c1-2-15-5-3-4-6-21(15)27-23(29)19-12-9-17(13-20(19)24(27)30)25(31)32-14-22(28)16-7-10-18(26)11-8-16/h3-13H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXUKRADRCRJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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